FGFR1 Inhibitory Potency: N-Methylation Confers Nanomolar Activity Absent in the Demethylated Analog
In a direct SAR study of pyridin‑3‑amine‑derived FGFR inhibitors, the N‑methylated core (represented by the N,6‑dimethylpyridin‑3‑amine scaffold) was essential for achieving nanomolar FGFR1 inhibition. The N‑desmethyl analog (6‑methylpyridin‑3‑amine core) exhibited >10‑fold higher IC₅₀ values [1]. This demonstrates that the N‑methyl group contributes critical hydrophobic contacts within the ATP‑binding pocket.
| Evidence Dimension | FGFR1 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 168 nM (for compound 3m, which contains the N,6‑dimethylpyridin‑3‑amine scaffold) |
| Comparator Or Baseline | IC₅₀ = >2000 nM (for analog lacking N‑methylation; 6‑methylpyridin‑3‑amine‑derived core) |
| Quantified Difference | ≥12‑fold improvement in potency |
| Conditions | In vitro kinase assay; FGFR1 catalytic domain; ATP concentration at Km |
Why This Matters
This potency difference directly impacts hit‑to‑lead progression, as the N‑methylated scaffold meets the <500 nM threshold for chemical probe advancement while the desmethyl analog does not.
- [1] Zhu W, Chen H, Wang Y, Wang J, Peng X, Chen X, Gao Y, Li C, He Y, Ai J, Geng M, Zheng M, Liu H. J Med Chem. 2017;60(14):6018-6035. Table 1: IC₅₀ values for compounds 2a (N‑desmethyl core, IC₅₀ >2000 nM) vs. 3m (N‑methylated core, IC₅₀ = 168 nM). View Source
